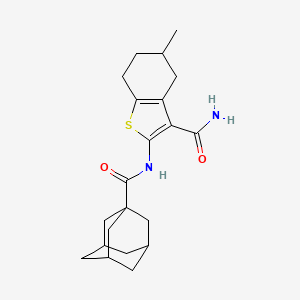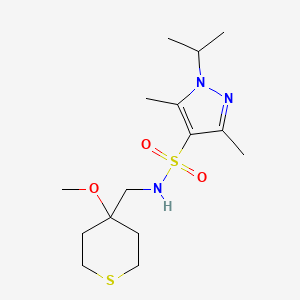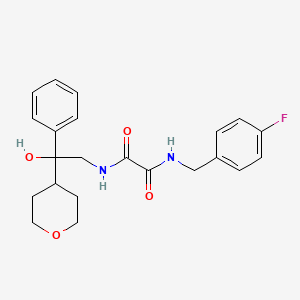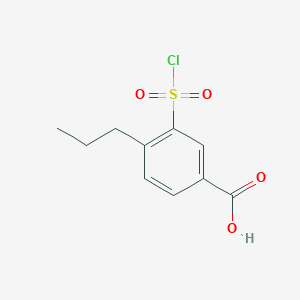![molecular formula C19H17N5O2S B2981206 2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 886921-19-3](/img/structure/B2981206.png)
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a pyrrole ring, a triazole ring, and a sulfanyl group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, pyrrole, and triazole rings would contribute to the rigidity of the molecule, while the sulfanyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the furan ring can undergo electrophilic aromatic substitution, and the sulfanyl group can be oxidized .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings could increase its stability and rigidity, while the sulfanyl group could increase its polarity .Scientific Research Applications
Synthesis and Pharmacological Potential
Synthesis and Biological Properties : Derivatives of 1,2,4-triazol, including compounds similar to 2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide, show significant synthetic and pharmacological potential. These compounds are explored for their biological properties, including anti-exudative activities, with some derivatives outperforming reference drugs in this respect (Chalenko et al., 2019).
Antimicrobial and Anticancer Activities : Similar 1,2,4-triazol derivatives have been studied for their antimicrobial properties, including antibacterial, antifungal, and antituberculosis activities. Additionally, certain derivatives exhibit anticancer properties, highlighting the compound's versatility in pharmaceutical applications (MahyavanshiJyotindra et al., 2011); (Horishny et al., 2021).
Chemical Synthesis and Structural Analysis
Chemical Structure and Synthesis Methods : The synthesis of related compounds, involving reactions such as alkylation and Paal-Knorr condensation, has been detailed, providing insights into the methods used for creating derivatives of 1,2,4-triazol compounds. These synthesis methods are essential for exploring the compound's potential in various scientific applications (Chalenko et al., 2019).
Crystallographic Studies : Crystallographic and spectroscopic studies of compounds with structural similarities offer insights into the molecular interactions and binding affinities of these compounds, which are crucial for understanding their potential therapeutic applications (Laughton et al., 1995).
Diverse Applications in Drug Development
Potential in Treating Various Diseases : The derivatives of 1,2,4-triazol, including those structurally related to the queried compound, have shown potential in treating a wide range of diseases. Their applications span from antimicrobial to anticancer treatments, indicating their versatility and importance in drug development (MahyavanshiJyotindra et al., 2011); (Horishny et al., 2021).
Innovative Approaches in Synthesis : The exploration of novel synthesis methods and the discovery of new derivatives contribute to the development of innovative drugs. These advances in chemical synthesis pave the way for creating more effective and targeted treatments for various diseases (Chalenko et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-14-7-2-3-8-15(14)20-17(25)13-27-19-22-21-18(16-9-6-12-26-16)24(19)23-10-4-5-11-23/h2-12H,13H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKPQANHEQWIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
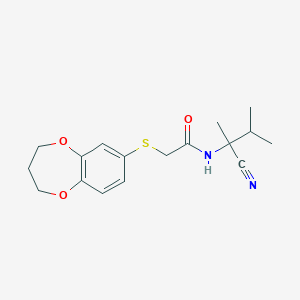
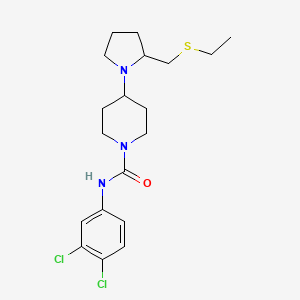
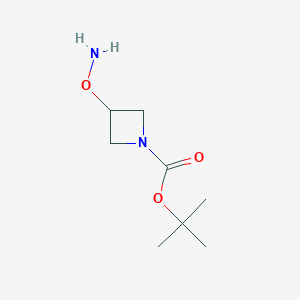
![2-[(2,4-Dichlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B2981127.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2981132.png)


